molecular formula C26H28N6OS B10931306 N-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10931306
M. Wt: 472.6 g/mol
InChI Key: FRODXDSTAGFMNX-UHFFFAOYSA-N
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Description

N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea typically involves multi-step reactions The initial step often includes the formation of the pyrazole core, followed by functionalization to introduce the diphenyl and dimethylpyrazole groupsCommon reagents used in these reactions include phenylhydrazine, substituted ketones, and thiourea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (E)-Substituted-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine
  • 5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives

Uniqueness

N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H28N6OS

Molecular Weight

472.6 g/mol

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl-methylcarbamothioyl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C26H28N6OS/c1-5-31-19(3)22(18(2)28-31)16-30(4)26(34)27-25(33)23-17-32(21-14-10-7-11-15-21)29-24(23)20-12-8-6-9-13-20/h6-15,17H,5,16H2,1-4H3,(H,27,33,34)

InChI Key

FRODXDSTAGFMNX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=S)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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